molecular formula C12H14ClN3O B1378563 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride CAS No. 1426291-25-9

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1378563
CAS No.: 1426291-25-9
M. Wt: 251.71 g/mol
InChI Key: SUGBNZAVGDCDEI-UHFFFAOYSA-N
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Description

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of the azetidine ring and the oxadiazole moiety in its structure makes it a compound of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.

    Final Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines resulting from the reduction of the oxadiazole ring.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound for studying the reactivity of oxadiazoles and azetidines.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride
  • 5-Azetidin-3-yl-3-(4-methylphenyl)-1,2,4-oxadiazole hydrochloride
  • 5-Azetidin-3-yl-3-(2-chlorophenyl)-1,2,4-oxadiazole hydrochloride

Uniqueness

5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole hydrochloride is unique due to the specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

5-(azetidin-3-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c1-8-4-2-3-5-10(8)11-14-12(16-15-11)9-6-13-7-9;/h2-5,9,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGBNZAVGDCDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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